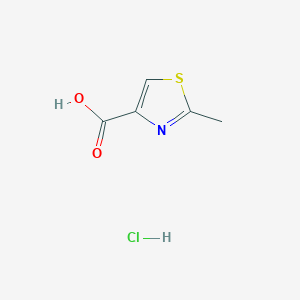

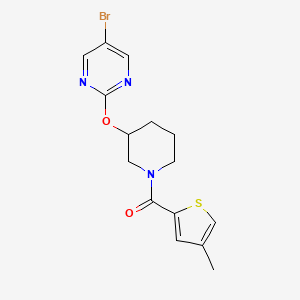

4-异丙基-N-甲基-N-(3-甲基-1,1-二氧代四氢噻吩-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves intricate chemical reactions, aiming to introduce specific functional groups that define their chemical behavior and properties. For example, the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide were discussed, highlighting π–π interactions and N—H⋯N hydrogen-bonding interactions forming a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023). Similarly, another study described the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, focusing on their molecular and electronic structure (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamides reveals detailed insights into their geometry, electronic structure, and intermolecular interactions. For instance, crystallographic studies of benzenesulfonamide derivatives showcase the significance of C-H...O, C-H...π, and C-H...Cl interactions in determining their solid-state structures (Bats, Frost, & Hashmi, 2001).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamides often lead to the formation of compounds with varied biological and pharmacological activities. For example, the preparation and bioactivity studies of new benzenesulfonamides reveal their potential as carbonic anhydrase inhibitors and cytotoxic agents, indicating their chemical versatility and application in medicinal chemistry (Gul et al., 2016).

科学研究应用

光化学分解

对磺胺甲唑的研究突显了其在酸性水溶液中的光敏性,通过光异构化产生多种光降解产物。这项研究为理解磺胺类化合物的光化学行为提供了基础,包括潜在的环境影响和降解途径 (Zhou & Moore, 1994)。

合成和分子结构

对二甲基[甲基(苯磺酰)氨基]苯磺酰氯的立体位阻异构体的合成和晶体结构研究揭示了磺胺类衍生物的分子和电子结构。这些发现对设计具有特定物理和化学性质的分子至关重要,有助于新材料和药物的开发 (Rublova et al., 2017)。

动力学和结构研究

对磺胺类衍生物的动力学研究和结构分析深入了解了它们的化学行为和相互作用。通过研究这些分子的取代反应和立体化学特性,研究人员可以设计具有定制性能的基于磺胺类化合物的化合物,用于各种应用,包括药物化学和材料科学 (Rublova et al., 2017)。

属性

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-12(2)13-5-7-14(8-6-13)22(19,20)16(4)15(3)9-10-21(17,18)11-15/h5-8,12H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBMUNHFJVFSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)